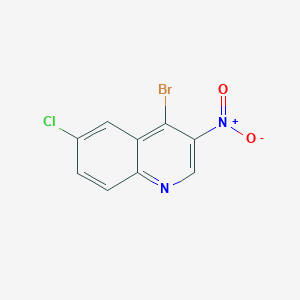

4-Bromo-6-chloro-3-nitroquinoline

Description

BenchChem offers high-quality 4-Bromo-6-chloro-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-chloro-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H4BrClN2O2 |

|---|---|

Molecular Weight |

287.50 g/mol |

IUPAC Name |

4-bromo-6-chloro-3-nitroquinoline |

InChI |

InChI=1S/C9H4BrClN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H |

InChI Key |

XBFLEQPTTDNRKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemo-Physical Profile and Synthetic Utility of 4-Bromo-6-chloro-3-nitroquinoline

Executive Summary

4-Bromo-6-chloro-3-nitroquinoline is a high-value heterocyclic intermediate, primarily utilized as a electrophilic scaffold in the synthesis of kinase inhibitors (e.g., EGFR, PI3K) and antimalarial agents. Its structural utility lies in its orthogonal reactivity profile : the C4-bromine serves as a highly reactive "warhead" for nucleophilic aromatic substitution (

This guide provides a definitive physiochemical profile, a self-validating synthetic protocol, and a reactivity map for researchers utilizing this compound in drug discovery campaigns.

Part 1: Physicochemical Characterization

Precise molecular weight determination is critical for stoichiometry in high-throughput screening (HTS) library generation. Unlike simple organic molecules, the presence of both Bromine and Chlorine creates a distinct isotopic signature that must be accounted for in Mass Spectrometry.

Molecular Weight & Formula

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-6-chloro-3-nitroquinoline | |

| Molecular Formula | ||

| Molecular Weight (Average) | 287.50 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 285.91 g/mol | Based on |

| Exact Mass | 285.9148 g/mol | For High-Res MS (HRMS). |

Isotopic Distribution (Mass Spec Validation)

Due to the natural abundance of

-

M+0 (285.9): Contains

(Relative intensity: ~77%) -

M+2 (287.9): Contains

OR -

M+4 (289.9): Contains

(Relative intensity: ~25%)

Critical Check: If your MS data does not match this 77:100:25 intensity ratio, your bromination step likely failed or you have a mixture of impurities.

Part 2: Synthetic Logic & Preparation Protocols[1]

The synthesis of 4-bromo-6-chloro-3-nitroquinoline is best approached via a modified Gould-Jacobs reaction , followed by sequential electrophilic substitution. This route is preferred over direct bromination of nitro-quinolines due to regioselectivity control.

Synthetic Workflow Diagram

The following logic flow illustrates the critical path from commodity starting materials to the target scaffold.

Figure 1: Step-wise synthetic pathway leveraging thermal cyclization and nucleophilic activation.

Detailed Experimental Protocol

Step 1 & 2: Formation of the Quinolone Core

-

Reagents: 4-Chloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Procedure: Heat neat mixture at 140°C for 2 hours (ethanol evolution indicates reaction progress).

-

Cyclization: Add the resulting enamine to boiling Dowtherm A (diphenyl ether) at 250°C. Stir for 30 mins.

-

Isolation: Cool to RT. Dilute with hexanes to precipitate 6-chloro-4-hydroxyquinoline. Filter and wash.[1][2]

-

Why this works: High temperature is required to overcome the activation energy for the intramolecular Friedel-Crafts acylation.

-

Step 3: Regioselective Nitration

-

Reagents: 6-Chloro-4-hydroxyquinoline, Propionic acid (solvent), Fuming

(1.5 eq). -

Procedure: Heat the quinolone in propionic acid to 125°C. Add

dropwise. -

Mechanism: The 4-OH group (tautomer of 4-one) directs the electrophilic nitration to the ortho-position (C3). The C6-Cl deactivates the benzene ring, preventing nitration on the benzenoid ring.

-

Validation: NMR should show the disappearance of the C3-proton doublet.

Step 4: Dehydroxy-Bromination (The Critical Step)

-

Reagents: 6-Chloro-4-hydroxy-3-nitroquinoline,

(Phosphorus oxybromide, 3.0 eq), catalytic DMF. -

Safety:

is highly corrosive and water-reactive. Use strictly anhydrous conditions. -

Procedure: Suspend starting material in dry acetonitrile or toluene. Add

and cat. DMF.[1] Reflux for 4 hours. -

Workup: Pour onto crushed ice/NaHCO3 carefully. Extract with DCM.[3]

-

Causality: The DMF acts as a Vilsmeier-Haack type catalyst, activating the

to convert the tautomeric enol (-OH) into a highly reactive leaving group, which is then displaced by bromide.

-

Part 3: Reactivity & Applications

The value of 4-bromo-6-chloro-3-nitroquinoline lies in its ability to undergo sequential, orthogonal functionalization.

The "Warhead"

The C4-Bromine is significantly more reactive than the C6-Chlorine. This is due to:

-

Electronic Activation: The C3-Nitro group is strongly electron-withdrawing (-M effect), depleting electron density at C4.

-

Heterocyclic Nitrogen: The quinoline nitrogen (N1) further pulls density, making C2 and C4 electrophilic.

This allows for mild displacement using amines, phenols, or thiols without touching the C6-Cl.

Reactivity Roadmap

Figure 2: Orthogonal functionalization strategy. Note that C4 substitution must precede C6 coupling to avoid chemoselectivity issues.

Part 4: Analytical Validation Standards

To ensure the integrity of the compound before use in biological assays, the following criteria must be met:

-

NMR (DMSO-

-

C2-H: Look for a distinct singlet around 9.0 - 9.2 ppm . This proton is highly deshielded by the adjacent nitro group and ring nitrogen.

-

Absence of OH: No broad singlet >11 ppm (indicates unreacted starting material).

-

-

Melting Point:

-

Expected range: 135°C – 140°C (Decomposition often occurs if impure).

-

-

Storage:

-

Store at -20°C under Argon. The C4-Br bond is hydrolytically unstable over long periods in moist air, reverting to the quinolone.

-

References

-

PubChem. (2023). Compound Summary: 6-bromo-4-chloro-3-nitroquinoline. National Library of Medicine. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Vilsmeier-Haack bromination mechanisms). [Link]

Sources

Technical Monograph: 4-Bromo-6-chloro-3-nitroquinoline

[1][2]

Executive Summary

4-Bromo-6-chloro-3-nitroquinoline (CAS: 1654738-13-2) is a highly functionalized quinoline intermediate characterized by a "soft" electrophilic center at C4 and a strong electron-withdrawing nitro group at C3.[1][2] This specific substitution pattern renders the C4-bromine atom exceptionally labile toward nucleophilic aromatic substitution (

Chemical Identity & Structural Properties[3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 4-Bromo-6-chloro-3-nitroquinoline |

| CAS Registry Number | 1654738-13-2 |

| Molecular Formula | |

| Molecular Weight | 287.49 g/mol |

| SMILES | C1=C(C=C2C(=C1)N=CC(=C2Br)[O-])Cl |

| Isotopic Pattern | Distinct doublet (~1:1 ratio) at m/z 287/289 due to |

Structural Visualization

The following diagram illustrates the core reactivity nodes of the molecule. The C4-Br bond is activated by both the ring nitrogen (

Caption: Functional group interplay. The C3-nitro group dramatically lowers the transition state energy for nucleophilic displacement at C4.[1][2]

Physical & Chemical Properties[3][4][5][6][11][12]

While specific experimental melting points are rarely reported in open literature for this intermediate (often used immediately in situ), its properties can be derived from structural analogs and synthesis data.

Solid-State & Solution Properties

| Property | Value / Description | Note |

| Appearance | Pale yellow to tan solid | Typical of nitro-substituted quinolines.[1][2] |

| Solubility | Soluble in DMSO, DMF, MeCN, EtOAc. | Low solubility in water and hexanes. |

| Melting Point | Predicted: >100°C | Analog 4-chloro-3-nitroquinoline melts at 118-120°C. |

| Stability | Moisture Sensitive | The C4-Br bond can hydrolyze back to the 4-hydroxy species if exposed to moisture/acid.[1][2] |

Calculated Physicochemical Parameters (In-Silico)

These values are critical for assessing the compound's behavior in biological assays or formulation.

| Parameter | Value | Significance |

| cLogP | ~3.3 | Moderate lipophilicity; requires organic co-solvents for assays.[1][2] |

| TPSA | 58.7 | Polar surface area dominated by the nitro group. |

| H-Bond Donors | 0 | No protic hydrogens.[1][2] |

| H-Bond Acceptors | 3 | Nitro group oxygens and quinoline nitrogen.[1][2] |

Synthesis & Purification Protocol

The synthesis of 4-bromo-6-chloro-3-nitroquinoline is a critical step that typically proceeds from the corresponding 4-hydroxyquinoline (tautomer of quinolone).[1][2] The transformation uses phosphorus oxybromide (

Protocol: Bromination of 6-Chloro-3-nitroquinolin-4-ol

Objective: Convert the stable 4-hydroxy precursor into the reactive 4-bromo intermediate.[1][2]

Reagents:

-

Starting Material: 6-Chloro-3-nitroquinolin-4-ol (

, MW 224.6)[1][2] -

Reagent: Phosphorus oxybromide (

)[3] -

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene

Step-by-Step Workflow:

-

Suspension: Suspend 1.0 eq of 6-chloro-3-nitroquinolin-4-ol in anhydrous MeCN (approx. 15 mL/g).

-

Activation: Add 2.0 eq of DIPEA. The mixture may darken as the phenol deprotonates.

-

Bromination: Carefully add 1.5 eq of

in portions. Caution: Exothermic.[1][2] -

Reflux: Heat the reaction to reflux (80-85°C) for 1-2 hours.

-

Monitoring (Self-Validating Step):

-

LC-MS Check: Monitor for the disappearance of the starting material peak (m/z ~225, [M+H]+).

-

Target Confirmation: Look for the appearance of the product peak at m/z ~287/289 (1:1 doublet).

-

-

Workup: Cool to RT. Remove volatiles under reduced pressure. Dilute with EtOAc and wash with saturated

(to quench excess -

Purification: Flash chromatography (Hexane:EtOAc gradient).

Reaction Scheme Diagram

Caption: Conversion of the 4-hydroxy tautomer to the 4-bromo species via phosphoryl intermediate.[1]

Reactivity Profile & Applications

The primary utility of 4-bromo-6-chloro-3-nitroquinoline lies in its susceptibility to Nucleophilic Aromatic Substitution (

Mechanistic Insight

The nitro group at C3 is coplanar with the aromatic ring, exerting a strong mesomeric (

-

Leaving Group Ability: Br > Cl. The C4-Br is displaced preferentially over the C6-Cl.[1]

-

Regioselectivity: Nucleophiles (primary/secondary amines, thiols) attack exclusively at C4.

Application: Synthesis of MALT1 Inhibitors

In drug discovery, this scaffold is used to attach complex amine chains. For example, reaction with a functionalized aniline or aliphatic amine yields the 4-amino-3-nitroquinoline core, which can be further reduced (Fe/AcOH) to a 3,4-diaminoquinoline for cyclization into imidazo[4,5-c]quinolines.

Standard Displacement Protocol:

-

Solvent: DMF or THF.

-

Base:

or excess amine.[4] -

Temperature: 0°C to RT (Reaction is often rapid; heating may cause double displacement at C6).

Handling & Safety (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation.[1][2] | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation.[5] | Wear safety goggles. |

| STOT-SE | H335: May cause respiratory irritation.[1][2][5] | Use in a fume hood. |

| Reactivity | Moisture sensitive. | Store under inert gas (Nitrogen/Argon) at 2-8°C. |

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

-

Synthesis & Application in MALT1 Inhibitors

-

Title: Inhibitors of MALT1 and uses thereof.[6]

- Source: World Intellectual Property Organiz

- Context: Describes the synthesis of 4-bromo-6-chloro-3-nitroquinoline (Intermediate D)

- URL

-

-

Chemical Identity & Catalog Data

-

General Reactivity of 3-Nitroquinolines

Sources

- 1. 723281-72-9|6-Bromo-4-chloro-3-nitroquinoline|BLD Pharm [bldpharm.com]

- 2. 183543-61-5|3-Bromo-6-chloro-8-nitroquinoline|BLD Pharm [bldpharm.com]

- 3. WO2018165385A1 - Inhibitors of malt1 and uses thereof - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. US11248007B2 - Inhibitors of MALT1 and uses thereof - Google Patents [patents.google.com]

Technical Guide: Structure Elucidation of 4-Bromo-6-chloro-3-nitroquinoline

[1]

Strategic Context & Synthetic Origin

To accurately elucidate the structure, one must first understand the synthetic vector. This compound is rarely the final API; it is a "privileged electrophile" designed for

Synthetic Pathway & Impurity Profile

The structure is almost invariably accessed via the Gould-Jacobs reaction sequence, followed by nitration and bromination. Understanding this route highlights the specific regioisomers (e.g., 7-chloro vs. 6-chloro) that must be ruled out during elucidation.

Core Workflow:

-

Condensation: 4-Chloroaniline + EMME (Diethyl ethoxymethylenemalonate).[1][2]

-

Cyclization: Thermal cyclization (

C) yields 6-chloro-4-hydroxyquinoline.[1] -

Nitration: Electrophilic aromatic substitution (

) installs the nitro group at C3 (ortho to the activating hydroxyl).[2] -

Bromination: Conversion of the tautomeric 4-quinolinone to 4-bromoquinoline using

.

Critical Impurity/Isomer Risks:

-

Regioisomer A (7-Chloro): Arises if the initial cyclization of the 3-chloroaniline precursor (if used) occurs at the alternative ortho position.[2] Note: Starting with 4-chloroaniline forces the 6-chloro position.[1]

-

Hydrolysis Product: 6-Chloro-3-nitroquinolin-4-ol (reversion of the bromide).[1]

Visualization: Synthetic Logic & Impurity Nodes

Figure 1: Synthetic workflow illustrating the origin of the scaffold and the critical moisture-sensitivity of the C4-bromide.[1][3][4][5]

Spectroscopic Elucidation (The Core)

This section details the deductive logic required to confirm the structure, specifically differentiating it from the 4-chloro analog or the 3-bromo isomer.

A. Mass Spectrometry (Isotopic Fingerprint)

The most immediate confirmation of the "Bromo-Chloro" motif comes from the isotopic abundance pattern.[2] You are looking for a compound containing one Chlorine (

-

Base Peak (M): Contains

and -

M+2 Peak: A distinctively high peak (~130% relative to M) due to the combination of (

) and ( -

M+4 Peak: Contains

and

| Ion | Composition | Approx.[2][3][5][6][7][8][9][10][11][12] Relative Intensity | Diagnostic Value |

| M | 100% | Molecular Weight Anchor | |

| M+2 | Mixed Isotopes | ~130% | Definitive for Br+Cl presence |

| M+4 | ~30% | Confirms single halogen of each type |

B. Proton NMR ( H-NMR) Elucidation

The

The "Anchor" Proton (H-2):

-

Signal: Singlet (s).

-

Shift:

ppm.[1] -

Logic: This proton is sandwiched between the quinoline nitrogen and the electron-withdrawing nitro group at C3.[1] It is the most deshielded proton in the system.[2] Its appearance as a singlet confirms the C3 position is substituted (no vicinal coupling).[2]

The Benzenoid Ring (H-5, H-7, H-8): The substitution pattern on the benzene ring (6-chloro) creates a specific coupling network.

-

H-5 (The "Ortho-Blocked" Proton):

-

H-8 (The "Corner" Proton):

-

H-7 (The "Middle" Proton):

C. Carbon NMR ( C-NMR) Key Signals[2][15][16]

Experimental Protocols

Protocol A: Synthesis & Isolation (Validation Scale)

Note: All steps must be performed in a fume hood due to the lachrymatory nature of bromo-quinolines.

-

Precursor Prep: Suspend 6-chloro-3-nitroquinolin-4-ol (1.0 eq) in anhydrous acetonitrile or toluene.

-

Activation: Add

(1.5 eq) carefully.[2]-

Expert Tip:

is solid and easier to handle than

-

-

Reaction: Reflux (

C) for 2-3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[2] The starting material (polar, stays at baseline) should disappear; the product (non-polar) moves to -

Quench: Cool to

C. Pour onto crushed ice/sodium bicarbonate mixture. Do not use water alone , as the acid generated will protonate the pyridine nitrogen, keeping the product in the aqueous phase. -

Extraction: Extract with DCM (

). Dry over -

Purification: Flash chromatography is rarely needed if the quench is clean.[2] Recrystallize from Ethanol/Hexane if necessary.[2]

Protocol B: Functional Validation (The "Chemical Proof")

To prove the C4-Br is active (and not a C2-Br isomer), perform a test

-

Dissolve 50 mg of the target in 1 mL DMF.

-

Add 1.2 eq Morpholine and 2.0 eq DIPEA.[2]

-

Stir at RT for 15 mins.

-

Observation: The solution should turn bright yellow/orange (formation of the amino-nitro-quinoline charge transfer complex).[1][2]

-

LCMS: Rapid conversion to the mass

.[2] This confirms the high electrophilicity of the C4 position.[2]

Elucidation Logic Tree (Decision Matrix)

The following diagram illustrates the decision process to rule out common structural errors (e.g., wrong halogen placement).

Figure 2: Deductive logic tree for confirming regiochemistry using MS and NMR data.

References

-

Synthesis of 6-bromo-4-chloro-3-nitroquinoline: Lei, F., Tu, Y., Wang, M., et al. (2016).[4] Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. ResearchGate.

-

General Methods for 4-Bromoquinoline Synthesis: Google Patents. (2018).[2] CN109096185A - A kind of synthetic method of the bromo-quinoline of 4-.[1][5]

-

Nitration Protocols for 4-Hydroxyquinolines: Abdou, M. M. (2017). Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][9][10] Part 1: Synthesis and reactions. Arabian Journal of Chemistry.

-

Crystallographic Data of Analogous 3-Nitro-4-Bromo Systems: Singh, V. P., et al. (2012). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. PMC.

Sources

- 1. 6-CHLOROQUINOLINE(612-57-7) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]

- 9. mdpi.com [mdpi.com]

- 10. sanad.iau.ir [sanad.iau.ir]

- 11. researchgate.net [researchgate.net]

- 12. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

A Technical Guide to 6-Bromo-4-chloro-3-nitroquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This whitepaper provides a comprehensive technical overview of 6-Bromo-4-chloro-3-nitroquinoline, a key heterocyclic building block in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and methods for its spectroscopic characterization. A significant focus is placed on its application as a versatile intermediate for the synthesis of targeted therapeutics, particularly inhibitors of critical oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their discovery programs.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, bicyclic aromatic nature provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.

This guide focuses on a specific, highly functionalized derivative: 6-Bromo-4-chloro-3-nitroquinoline . The strategic placement of three distinct functional groups—a bromo substituent at position 6, a reactive chloro group at position 4, and an electron-withdrawing nitro group at position 3—makes this molecule an exceptionally valuable intermediate. The chloro group at the C4 position is particularly susceptible to nucleophilic aromatic substitution, serving as a chemical "handle" for introducing diverse pharmacophores. The bromo group at C6 offers a site for palladium-catalyzed cross-coupling reactions, further expanding synthetic possibilities. This multi-functional nature allows for the systematic development of compound libraries aimed at modulating key cellular targets, especially in oncology.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The properties of 6-Bromo-4-chloro-3-nitroquinoline are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-bromo-4-chloro-3-nitroquinoline |

| CAS Number | 723281-72-9[1] |

| Molecular Formula | C₉H₄BrClN₂O₂[1][2] |

| Molecular Weight | 287.50 g/mol [1] |

| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1Br)Cl)[O-][2] |

| InChIKey | KHKPVEMMXJCWGP-UHFFFAOYSA-N[2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.3 | PubChemLite[2] |

| Physical Form | Solid (Predicted) | - |

| Monoisotopic Mass | 285.91446 Da | PubChemLite[2] |

Synthesis and Purification

The synthesis of 6-bromo-4-chloro-3-nitroquinoline is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method derived from established transformations of quinoline systems.[3][4][5] The strategy involves the chlorination of a quinolinol precursor, a common and effective method for activating the C4 position.

Synthetic Workflow Overview

The synthesis begins with the commercially available 6-bromo-4-hydroxyquinoline, which is first chlorinated and then nitrated to yield the final product.

Caption: Proposed synthetic workflow for 6-Bromo-4-chloro-3-nitroquinoline.

Detailed Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline

This protocol details the conversion of the hydroxyquinoline precursor to its chlorinated intermediate.

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-bromo-4-hydroxyquinoline (1.0 eq).

-

Addition of Chlorinating Agent: Under a nitrogen atmosphere in a fume hood, add phosphorus oxychloride (POCl₃) (10-15 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

-

Causality Note: Phosphorus oxychloride is a powerful chlorinating agent used to convert the C4-hydroxyl group of the more stable quinolinone tautomer into a chloro group. DMF acts as a catalyst, forming a Vilsmeier-Haack reagent intermediate which facilitates the reaction.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 110-115°C) and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This step quenches the excess POCl₃.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH reaches ~7-8. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 6-bromo-4-chloroquinoline.[4]

Detailed Experimental Protocol: Nitration to Final Product

-

Acid Mixture Preparation: In a separate flask cooled in an ice bath (0°C), slowly add concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (5-10 eq).

-

Substrate Addition: Dissolve the crude 6-bromo-4-chloroquinoline from the previous step in a minimal amount of concentrated sulfuric acid and cool to 0°C.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the dissolved substrate, ensuring the internal temperature does not rise above 10°C.

-

Causality Note: The strong acid mixture generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperature to control the rate of this highly exothermic reaction and prevent unwanted side products. The electron-donating nature of the quinoline nitrogen directs the electrophilic nitration to the C3 position.

-

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 6-bromo-4-chloro-3-nitroquinoline is expected to show signals in the aromatic region. Compared to its precursor, 6-bromo-4-chloroquinoline, the signal for the proton at the C3 position will be absent.[4] The remaining protons on the quinoline core will exhibit shifts due to the strong electron-withdrawing effect of the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₄BrClN₂O₂. The mass spectrum will display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline ring, with chemical shifts influenced by the attached substituents.

Applications in Research and Drug Development

6-Bromo-4-chloro-3-nitroquinoline is not an end-product therapeutic but rather a high-value starting material for creating diverse molecular entities. Its primary application lies in the synthesis of kinase inhibitors for cancer therapy.

Intermediate for PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism.[3][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[6]

The C4-chloro position of 6-bromo-4-chloro-3-nitroquinoline is an electrophilic center that readily undergoes nucleophilic aromatic substitution (SₙAr) with various nitrogen nucleophiles (e.g., anilines, aliphatic amines). This reaction allows for the facile introduction of diverse side chains, enabling the exploration of the structure-activity relationship (SAR) to optimize binding to the target kinase. Many potent PI3K and mTOR inhibitors feature a substituted quinoline core derived from such intermediates.[6]

Caption: The PI3K/Akt/mTOR pathway and the inhibitory role of quinoline derivatives.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles when handling the compound.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[8] Store locked up.[7]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Conclusion

6-Bromo-4-chloro-3-nitroquinoline is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its pre-functionalized quinoline core provides medicinal chemists with a versatile platform for synthesizing libraries of novel compounds. The demonstrated utility of the quinoline scaffold in developing potent kinase inhibitors, particularly against the PI3K/Akt/mTOR pathway, underscores the importance of this building block for future oncology research and the development of next-generation targeted therapies.

References

- BASF. (2026, February 17). Safety data sheet.

- Tokyo Chemical Industry. (2025, February 24). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009, December 7). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. 6-bromo-4-chloro-3-nitroquinoline | CAS 723281-72-9.

- PubChemLite. 6-bromo-4-chloro-3-nitroquinoline (C9H4BrClN2O2).

- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- Clinivex. 6-Bromo-4-chloro-3-nitroquinoline| Products Supplier.

- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.

- BLD Pharm. 723281-72-9|6-Bromo-4-chloro-3-nitroquinoline.

- ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- BenchChem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

Sources

- 1. 6-bromo-4-chloro-3-nitroquinoline | CAS 723281-72-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. PubChemLite - 6-bromo-4-chloro-3-nitroquinoline (C9H4BrClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. atlantis-press.com [atlantis-press.com]

- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. download.basf.com [download.basf.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

4-Bromo-6-chloro-3-nitroquinoline SMILES string

An In-depth Technical Guide to 4-Bromo-6-chloro-3-nitroquinoline: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive exploration of 4-Bromo-6-chloro-3-nitroquinoline, a halogenated nitroquinoline derivative with significant potential in drug discovery and development. While specific experimental data for this exact molecule is sparse in public literature, this guide synthesizes information from closely related analogues to present its predicted physicochemical properties, a plausible multi-step synthesis protocol, and its anticipated biological activities, with a particular focus on its potential as an anticancer agent through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[4][5] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to optimize pharmacological activity and selectivity.[4]

The introduction of halogens, such as bromine and chlorine, can significantly enhance the lipophilicity and metabolic stability of a molecule, often leading to improved cell permeability and target engagement.[6] The nitro group, particularly at the 3-position of the quinoline ring, has been identified as a key pharmacophore in a novel class of anticancer agents. Consequently, 4-Bromo-6-chloro-3-nitroquinoline represents a molecule of high interest, combining these key structural features to create a promising candidate for therapeutic development.

Physicochemical and Structural Properties

4-Bromo-6-chloro-3-nitroquinoline is a polysubstituted quinoline derivative. Its core structure and key predicted properties are summarized below.

Table 1: Predicted Physicochemical Properties of 4-Bromo-6-chloro-3-nitroquinoline

| Property | Value | Source |

| IUPAC Name | 4-Bromo-6-chloro-3-nitroquinoline | - |

| Molecular Formula | C₉H₄BrClN₂O₂ | - |

| Molecular Weight | 287.50 g/mol | [7] |

| Canonical SMILES | c1c(Cl)cc2c(c1)nc(c(Br)c2)[O-] | Predicted |

| Predicted XLogP3 | 3.3 | [7] |

| Predicted Hydrogen Bond Donors | 0 | [7] |

| Predicted Hydrogen Bond Acceptors | 3 | [7] |

| Predicted Rotatable Bond Count | 1 | [7] |

Synthesis and Characterization: A Proposed Pathway

A plausible and efficient synthesis of 4-Bromo-6-chloro-3-nitroquinoline can be envisioned through a multi-step process, leveraging established methodologies for quinoline synthesis and functionalization. The proposed pathway involves the construction of a substituted quinolin-4-one intermediate, followed by chlorination, and finally, regioselective nitration.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 4-Bromo-6-chloro-3-nitroquinoline.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous quinoline derivatives.

Protocol 1: Synthesis of 6-Chloroquinolin-4(1H)-one (Intermediate D)

This protocol combines the Gould-Jacobs reaction, hydrolysis, and decarboxylation.

-

Reaction Setup: In a round-bottom flask, combine 4-chloroaniline (1.0 equiv) and diethyl (ethoxymethylene)malonate (1.1 equiv).

-

Cyclization: Heat the mixture at 140-150°C for 2 hours. The intermediate diethyl 2-((4-chlorophenyl)amino)methylenemalonate will form. Raise the temperature to 240-260°C and maintain for 30 minutes to effect cyclization.

-

Hydrolysis: Cool the reaction mixture and add a 10% aqueous solution of sodium hydroxide (4.0 equiv). Reflux for 1 hour to hydrolyze the ester.

-

Decarboxylation: Cool the solution to 0°C and acidify with concentrated hydrochloric acid to a pH of ~2. The resulting precipitate is the carboxylic acid intermediate. Filter and wash the solid with water. Suspend the solid in diphenyl ether and heat to reflux for 1 hour to induce decarboxylation.

-

Work-up and Purification: Cool the mixture and add n-hexane to precipitate the product. Filter the solid, wash with n-hexane, and dry to yield 6-Chloroquinolin-4(1H)-one.

Protocol 2: Synthesis of 4-Bromo-6-chloroquinoline (Intermediate F)

-

Bromination: Suspend 6-Chloroquinolin-4(1H)-one (1.0 equiv) in a suitable solvent such as acetic acid. Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at room temperature. Stir the reaction for 2-4 hours until completion (monitored by TLC). The product, 4-Bromo-6-chloroquinolin-4-ol, can be isolated by filtration.

-

Chlorination: To a round-bottom flask, add 4-Bromo-6-chloroquinolin-4-ol (1.0 equiv) and phosphorus oxychloride (POCl₃) (5-10 equiv). Heat the mixture to reflux for 2-4 hours.[8]

-

Work-up and Purification: After cooling, carefully pour the reaction mixture into ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield 4-Bromo-6-chloroquinoline.

Protocol 3: Synthesis of 4-Bromo-6-chloro-3-nitroquinoline (Final Product G)

-

Nitration: In a flask cooled in an ice bath (-5 to 0°C), add concentrated sulfuric acid. Slowly add 4-Bromo-6-chloroquinoline (1.0 equiv). To this stirred mixture, add a pre-cooled mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.[3]

-

Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried. The final product, 4-Bromo-6-chloro-3-nitroquinoline, can be purified by recrystallization from a suitable solvent like ethanol.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=N, C=C, NO₂).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data for 4-Bromo-6-chloro-3-nitroquinoline in the current literature, the structural motifs present suggest a strong potential for anticancer activity, likely through the inhibition of protein kinases.

Rationale for Anticancer Potential

-

Quinoline Core: The quinoline scaffold is present in numerous approved and investigational anticancer drugs.

-

3-Nitro Group: A series of novel 3-nitroquinolines were designed and synthesized as antitumor agents, showing promising inhibitory activities against human epidermoid carcinoma and breast cancer cell lines known to overexpress EGFR.

-

Halogenation: The presence of halogens at positions 4 and 6 can enhance the compound's interaction with the target protein and improve its pharmacokinetic profile.

Target Focus: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9] Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[10] This makes EGFR a prime target for cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain are a major class of targeted cancer drugs.

Table 2: In Vitro Activity of Representative EGFR Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Gefitinib | EGFR (WT) | 2-37 | Various | [10] |

| Erlotinib | EGFR (WT) | 2 | - | [11] |

| Osimertinib | EGFR (T790M) | <10 | H1975 (NSCLC) | [9] |

| Compound 8b | EGFR-TK | 0.00137 µM | - | [11] |

| Pyrazoline 4Aiii | EGFR kinase | 0.19 µM | - | [12] |

Proposed Mechanism of Action: EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by 4-Bromo-6-chloro-3-nitroquinoline.

Conclusion and Future Directions

4-Bromo-6-chloro-3-nitroquinoline is a structurally intriguing molecule that holds considerable promise as a scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and a hypothesized mechanism of action centered on EGFR inhibition.

Future research should focus on the following areas:

-

Chemical Synthesis and Characterization: The successful synthesis and unambiguous structural confirmation of 4-Bromo-6-chloro-3-nitroquinoline is the essential first step.

-

In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines, with a particular focus on those with known EGFR mutations or overexpression. Determination of IC₅₀ values will be critical to quantify its potency.

-

Enzymatic Assays: Direct enzymatic assays should be performed to confirm the inhibition of EGFR kinase activity and to determine its mode of inhibition.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help to elucidate the structure-activity relationships and to optimize the lead compound for improved potency and selectivity.

By pursuing these research avenues, the full therapeutic potential of 4-Bromo-6-chloro-3-nitroquinoline and its derivatives can be thoroughly explored, potentially leading to the development of a new generation of targeted cancer therapies.

References

-

MDPI. (2022). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. MDPI. Retrieved from [Link]

-

MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. Retrieved from [Link]

- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957.

-

Elsevier. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-4-chloro-3-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.

-

PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-6-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. PrepChem.com. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-4-chloro-3-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2022). Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations. PMC. Retrieved from [Link]

-

Brieflands. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. Retrieved from [Link]

-

Elsevier. (2021). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 723281-72-9: 6-Bromo-4-chloro-3-nitroquinoline [cymitquimica.com]

- 3. brieflands.com [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 6-bromo-4-chloro-3-nitroquinoline (C9H4BrClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors [mdpi.com]

- 10. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]

solubility of 4-Bromo-6-chloro-3-nitroquinoline in organic solvents

An In-depth Technical Guide on the Solubility of 4-Bromo-6-chloro-3-nitroquinoline in Organic Solvents

Part 1: Executive Summary & Physicochemical Profile

4-Bromo-6-chloro-3-nitroquinoline is a highly functionalized heterocyclic intermediate, primarily utilized in the synthesis of MALT1 inhibitors and other kinase-targeting therapeutics. Its chemical behavior is dominated by the electron-deficient quinoline core, where the 3-nitro group activates the 4-bromo position for Nucleophilic Aromatic Substitution (SNAr).

Understanding its solubility is not merely a matter of dissolution but of stability .[1] The compound is electrophilic; therefore, solvent selection must balance solubility power with chemical inertness to prevent unwanted side reactions (e.g., solvolysis in nucleophilic solvents).[1]

Physicochemical Specifications

| Property | Value / Description |

| Molecular Formula | C₉H₄BrClN₂O₂ |

| Molecular Weight | 287.49 g/mol |

| Appearance | Yellow to pale-brown crystalline solid |

| Electronic Character | Highly electron-deficient (π-acidic) due to 3-NO₂ and 6-Cl.[2][3] |

| Primary Reactivity | SNAr at C4; Reduction at C3-NO₂.[1] |

Part 2: Solubility Landscape

The solubility profile of 4-Bromo-6-chloro-3-nitroquinoline is dictated by its dipole moment and capability for

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | Acetonitrile (MeCN) | High (Hot) / Moderate (Cold) | Primary Reaction Solvent. Used in synthesis from 4-hydroxy precursors via POBr₃. |

| Polar Aprotic | DMF / DMSO | Very High | Ideal for SNAr reactions.[1] Caution: High boiling points make removal difficult.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good | Extraction & Purification. The compound is soluble enough for extraction but can be crystallized by adding hexanes.[1] |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for transport and low-temp reactions. |

| Protic | Acetic Acid (AcOH) | High | Used during reduction steps (e.g., Fe/AcOH reduction of nitro group).[1] |

| Alcohols | Methanol / Ethanol | Low to Moderate | Risk of Solvolysis.[1] Nucleophilic attack at C4-Br is possible at high temps.[1] Use only for rapid recrystallization. |

| Non-Polar | Hexanes / Heptane | Insoluble | Anti-solvent. Used to precipitate the product from EtOAc or DCM.[1] |

| Aqueous | Water | Insoluble | Used for quenching reactions and washing inorganic salts.[1] |

Part 3: Experimental Protocols

Protocol A: Solubility Screening & Recrystallization

Objective: To purify crude 4-Bromo-6-chloro-3-nitroquinoline using a solvent/anti-solvent system.

Theory: The compound dissolves readily in moderately polar esters (EtOAc) but is insoluble in non-polar alkanes.[1] This polarity gap allows for high-yield purification without thermal degradation.[1]

Step-by-Step Methodology:

-

Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate dropwise at 50°C (approx. 5-10 mL) until fully dissolved.

-

Note: Do not boil excessively; prolonged heat can degrade the nitro group.[1]

-

-

Filtration: While hot, filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., phosphate salts from POBr₃ synthesis).

-

Precipitation: Slowly add n-Hexane or Heptane to the hot filtrate until a persistent turbidity is observed (approx. ratio 1:2 EtOAc:Hexane).[1]

-

Crystallization: Allow the solution to cool to room temperature (25°C) naturally, then transfer to 4°C.

-

Collection: Filter the yellow crystals and wash with cold Hexane.

Protocol B: Reaction Solvent Selection (SNAr)

Objective: To select a solvent that solubilizes the electrophile without competing with the nucleophile.

-

Recommended: Acetonitrile or THF .[1]

-

Why? These solvents dissolve the quinoline substrate but do not react with the C4-Br center.[1]

-

Avoid: Alcohols (MeOH, EtOH) unless the alkoxide is the intended nucleophile.[1] The 4-bromo position is highly labile; heating in methanol can lead to 4-methoxy-6-chloro-3-nitroquinoline impurity.

Part 4: Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the intended chemical operation (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection. Green nodes indicate recommended pathways; Red indicates high-risk pathways due to chemical instability.

Part 5: Synthesis & Solubility Workflow

This workflow visualizes the solubility changes during the standard synthesis of this compound (from the 4-hydroxy precursor), highlighting where solubility drives the isolation strategy.

Caption: Solubility transitions during synthesis. The starting material is a suspension, while the brominated product dissolves, indicating reaction progress.[1]

References

-

Chen, Z., et al. (2018).[1] Inhibitors of MALT1 and Uses Thereof. WO2018165385A1.[1] World Intellectual Property Organization.[1]

- Context: Describes the synthesis of 4-Bromo-6-chloro-3-nitroquinoline (Compound D)

-

PubChem. (n.d.).[1][4] Compound Summary for 6-Bromo-4-chloro-3-nitroquinoline (Isomer Reference). National Library of Medicine.[1]

- Context: Provides physicochemical data on closely related halo-nitroquinoline isomers used to valid

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protecting Groups in Organic Synthesis. 3rd Edition, John Wiley & Sons.[1][5]

-

Context: Referenced for standard handling of nitrogen-containing heterocycles in organic synthesis.[1]

-

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. prepchem.com [prepchem.com]

- 3. 4-Bromo-3-chloro-6-methoxyquinoline | C10H7BrClNO | CID 22469272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US11248007B2 - Inhibitors of MALT1 and uses thereof - Google Patents [patents.google.com]

4-Bromo-6-chloro-3-nitroquinoline material safety data sheet (MSDS)

An In-Depth Technical Guide to 4-Bromo-6-chloro-3-nitroquinoline and Its Isomers for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 4-bromo-6-chloro-3-nitroquinoline and its closely related, commercially available isomer, 6-bromo-4-chloro-3-nitroquinoline. Given the limited specific data on the 4-bromo isomer, this document synthesizes information based on established knowledge of similar quinoline derivatives to provide a robust resource for researchers, scientists, and drug development professionals. The guide covers critical safety information, physicochemical properties, potential synthetic pathways, and applications in medicinal chemistry, with a focus on its role as a building block for targeted therapeutics. All protocols and claims are supported by authoritative sources to ensure scientific integrity.

Introduction and Scientific Context

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimalarials, anti-inflammatories, and anticancer agents.[1] The introduction of specific substituents—such as halogens (bromo, chloro) and a nitro group—to the quinoline ring system dramatically modulates the molecule's electronic properties, reactivity, and biological activity. These modifications can enhance binding affinity to protein targets, alter metabolic stability, and provide reactive handles for further chemical derivatization.

Specifically, the nitroarene moiety is a key feature in many bioactive molecules and approved drugs, playing a crucial role in their mechanism of action.[2] The 4-chloro substituent on the quinoline ring is particularly reactive towards nucleophilic aromatic substitution, making it an excellent position for introducing diverse functional groups. This reactivity is fundamental to the use of chloroquinolines as intermediates in the synthesis of compound libraries for drug discovery.[3]

This guide focuses on the bromo-chloro-nitroquinoline system, a class of compounds with significant potential as intermediates for complex molecule synthesis, particularly in the development of kinase inhibitors. For instance, related quinoline structures are known to be key intermediates for inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3][4][5]

Due to the prevalence of data for 6-bromo-4-chloro-3-nitroquinoline (CAS: 723281-72-9) , this isomer will be the primary focus for quantitative and safety data, serving as a reliable proxy for the broader class of 4-bromo-6-chloro-3-nitroquinoline isomers.

Physicochemical and Structural Data

The structural and physical properties of a compound are foundational to its application in research. Below is a summary of the computed and available data for 6-bromo-4-chloro-3-nitroquinoline.

Molecular Structure

Caption: 2D structure of 6-bromo-4-chloro-3-nitroquinoline.

Data Table: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 723281-72-9 | [6][7][8] |

| Molecular Formula | C₉H₄BrClN₂O₂ | [7][9] |

| Molecular Weight | 287.5 g/mol | [7][10] |

| Monoisotopic Mass | 285.91446 Da | [9] |

| XLogP3 (Predicted) | 3.3 | [9][10] |

| Appearance | Solid (predicted) | [11] |

| Polar Surface Area | 58.7 Ų | [10] |

| InChIKey | KHKPVEMMXJCWGP-UHFFFAOYSA-N | [9] |

Material Safety Data Sheet (Synthesized)

Disclaimer: This section is a synthesized guide based on data from structurally related compounds. It is not a substitute for a manufacturer-provided MSDS. Always consult the official MSDS before handling this chemical.

Hazard Identification

Based on analogous structures containing nitro, bromo, and chloro functional groups on an aromatic core, this compound is predicted to be hazardous.[12][13][14]

-

GHS Pictograms:

-

Signal Word: Warning [12]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[15]

-

First-Aid Measures

-

General Advice: Show this safety data sheet to the doctor in attendance.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[11][13]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[11][13]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11][13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[11][13]

Handling and Storage

-

Handling: Use only in a well-ventilated area. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[14]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11][14] Store locked up.[13] Recommended storage is under an inert atmosphere at 2-8°C.[12]

Fire-Fighting and Accidental Release

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.[13]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, hydrogen bromide gas.[13][16]

-

Accidental Release: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas. Avoid dust formation. For cleanup, sweep up and shovel into suitable containers for disposal. Do not let product enter drains.[16]

Synthesis and Reactivity

Proposed Synthetic Workflow

A plausible approach involves a multi-step synthesis starting from a suitably substituted aniline, followed by cyclization to form the quinoline core, nitration, and finally, chlorination.

Caption: Proposed synthetic workflow for 6-bromo-4-chloro-3-nitroquinoline.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline This step can be adapted from known procedures for quinoline synthesis. A common method is the reaction of an aniline with a β-ketoester followed by thermal cyclization.

Step 2: Nitration of 6-Bromo-4-hydroxyquinoline The intermediate from Step 1 can be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents will favor nitration at the 3-position.

Step 3: Chlorination to yield 6-Bromo-4-chloro-3-nitroquinoline The 4-hydroxy group is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a standard transformation in quinoline chemistry.[17][18] The reaction typically involves heating the hydroxyquinoline with excess POCl₃, often with a catalytic amount of DMF.[18]

Applications in Drug Discovery and Development

The true value of 4-bromo-6-chloro-3-nitroquinoline lies in its potential as a versatile intermediate for synthesizing novel therapeutic agents. The distinct reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, enabling the creation of diverse molecular libraries.

Target: PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[4][5] Quinoline-based scaffolds have been successfully employed to develop potent inhibitors of kinases within this pathway.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Synthetic Strategy for Library Development

The 4-chloro position is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine, alcohol, or thiol-containing fragments, which is a common strategy for building libraries of potential kinase inhibitors.[3] The less reactive 6-bromo position can be subsequently modified using cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce further diversity. This dual-functional handle makes the molecule an exceptionally valuable starting material for medicinal chemists.

Conclusion

4-Bromo-6-chloro-3-nitroquinoline and its isomers are highly functionalized chemical building blocks with significant potential in organic synthesis and drug discovery. While specific data for the titular compound is scarce, a comprehensive safety and application profile can be constructed by analyzing its well-documented isomer, 6-bromo-4-chloro-3-nitroquinoline, and related structures. Its utility as a precursor for kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance for researchers in oncology and medicinal chemistry. Adherence to strict safety protocols, as outlined in this guide, is essential when handling this reactive and potentially hazardous compound.

References

- Achmem. (n.d.). 4-bromo-6-nitroquinoline.

- Clinivex. (n.d.). 6-Bromo-4-chloro-3-nitroquinoline | Products Supplier.

- BLD Pharm. (n.d.). 8-Bromo-4-chloro-3-nitroquinoline | 1602806-67-6.

- MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.

- MilliporeSigma. (2024, September 9). SAFETY DATA SHEET.

- PubChem. (n.d.). 6-bromo-4-chloro-3-nitroquinoline (C9H4BrClN2O2).

- Santa Cruz Biotechnology, Inc. (n.d.). 6-bromo-4-chloro-3-nitroquinoline | CAS 723281-72-9.

- Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

- PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- Sigma-Aldrich. (n.d.). 4-Bromo-3-chloro-6-methoxyquinoline AldrichCPR.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline.

- Ossila. (2023, December 9). 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 6-Bromo-4-chloro-3-nitroquinoline | 723281-72-9.

- ChemicalBook. (2026, January 5). 4-Chloro-3-nitroquinoline | 39061-97-7.

- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Tokyo Chemical Industry. (2025, June 5). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.

- Santa Cruz Biotechnology, Inc. (n.d.). 6-bromo-4-chloro-3-nitroquinoline | CAS 723281-72-9.

- ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- PMC. (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor.

Sources

- 1. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. theclinivex.com [theclinivex.com]

- 7. 6-bromo-4-chloro-3-nitroquinoline | CAS 723281-72-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. scbt.com [scbt.com]

- 9. PubChemLite - 6-bromo-4-chloro-3-nitroquinoline (C9H4BrClN2O2) [pubchemlite.lcsb.uni.lu]

- 10. 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. achmem.com [achmem.com]

- 13. fishersci.com [fishersci.com]

- 14. downloads.ossila.com [downloads.ossila.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. beta.lakeland.edu [beta.lakeland.edu]

- 17. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 18. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

Electrophilic Reactivity of Functionalized Quinolines: A Strategic Guide for Medicinal Chemistry

Executive Summary: The Quinoline Paradox

In medicinal chemistry, the quinoline scaffold is a "privileged structure," appearing in over 100 FDA-approved drugs. Its utility stems from a unique electronic duality: the benzene ring behaves as a typical electron-rich arene, while the pyridine ring acts as an electron-deficient, electrophilic center.

This guide focuses exclusively on the electrophilic reactivity of the quinoline core—specifically, its ability to accept nucleophiles (S_NAr) and radicals (Minisci). Understanding this reactivity is the key to late-stage functionalization (LSF) and the design of covalent inhibitors.

The Electronic Landscape: Why Quinoline is an Electrophile

Unlike naphthalene, quinoline possesses a permanent dipole and a highly polarized

-

LUMO Localization: Frontier Molecular Orbital (FMO) analysis consistently places the Largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at C4, followed closely by C2. This dictates that hard nucleophiles and radicals will preferentially attack these sites.

-

Activation: This electrophilicity is dramatically enhanced by:

-

Protonation: Formation of the quinolinium ion lowers the LUMO energy, making the ring susceptible to radical attack (Minisci).

-

N-Oxidation: Creates a dipole that activates C2 for nucleophilic attack while simultaneously protecting the nitrogen lone pair.

-

Leaving Groups: Halogens at C2/C4 enable classical Addition-Elimination (S_NAr).

-

Nucleophilic Aromatic Substitution (S_NAr): The Workhorse

The displacement of leaving groups (typically Cl, F) at the C2 and C4 positions is the primary method for installing amine and ether side chains in kinase inhibitors (e.g., Bosutinib, Lenvatinib).

Mechanistic Causality

The reaction proceeds via an Addition-Elimination mechanism.[1] The rate-determining step is usually the formation of the Meisenheimer complex (addition).

-

C4 Selectivity: Attack at C4 yields a resonance intermediate where the negative charge is delocalized onto the nitrogen atom without disrupting the benzenoid character of the fused ring as severely as C2 attack. Thus, 4-chloroquinolines are generally more reactive than 2-chloroquinolines towards amines.

-

Acid Catalysis: In difficult cases, mild acid catalysis (e.g., phenol, acetic acid) protonates the ring nitrogen, increasing the electrophilicity of the carbon center.

Visualization: S_NAr Pathway

Figure 1: The S_NAr pathway for 4-chloroquinoline. The stability of the Meisenheimer complex determines the reaction barrier.

Radical Functionalization: The Minisci Reaction

For C-H functionalization without a pre-installed leaving group, the Minisci reaction is the gold standard. It exploits the electrophilic nature of the protonated quinoline ring to accept nucleophilic alkyl radicals.

The Mechanism

-

N-Activation: Quinoline is protonated by acid (TFA or HCl), lowering the LUMO.

-

Radical Generation: An alkyl radical (

) is generated (classically via Ag/persulfate decarboxylation, modernly via photoredox). -

Radical Addition: The nucleophilic radical attacks the electron-deficient C2 or C4 position.

-

Oxidation/Deprotonation: The resulting radical cation is oxidized and deprotonated to restore aromaticity.

Experimental Protocol: Photoredox Minisci Alkylation

Rationale: Traditional Minisci conditions (AgNO3/Persulfate) are harsh. This modern photoredox protocol uses blue light and is compatible with sensitive drug scaffolds.

Reagents:

-

Substrate: Quinoline derivative (1.0 equiv)[2]

-

Radical Precursor: Carboxylic acid (2.0 equiv) or Alkyl halide

-

Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

-

Oxidant: (NH4)2S2O8 (1.5 equiv)

-

Solvent: DMSO/TFA (9:1)

Step-by-Step Workflow:

-

Setup: In a 20 mL vial equipped with a stir bar, dissolve the quinoline (0.5 mmol) and photocatalyst (0.005 mmol) in DMSO (4.5 mL).

-

Acidification: Add TFA (0.5 mL) to protonate the quinoline. Critical Step: Failure to protonate shuts down the reaction.

-

Radical Source: Add the carboxylic acid (1.0 mmol) and persulfate oxidant.

-

Irradiation: Sparge with Argon for 10 mins. Seal and irradiate with 34W Blue LED (450 nm) for 12-24 hours at RT.

-

Workup: Dilute with saturated NaHCO3 (neutralize TFA) and extract with EtOAc.

Visualization: Minisci Cycle

Figure 2: The Minisci catalytic cycle. Protonation is the "switch" that enables radical attack.

Comparative Reactivity Data

The following table summarizes the electrophilic susceptibility of quinoline positions based on reaction type.

| Reaction Type | Primary Site | Secondary Site | Mechanism | Key Requirement |

| S_NAr | C4 | C2 | Addition-Elimination | Leaving Group (Cl/F) |

| Minisci | C2 | C4 | Radical Addition | Acidic Media (Protonation) |

| Reissert | C2 | - | N-Acylation + Nu Attack | Acyl Chloride Activation |

| N-Oxide Subst. | C2 | - | Addition-Elimination | Activation Agent (e.g., Ts2O) |

References

-

Minisci, F., et al. (1971).[3] "Nucleophilic character of alkyl radicals—VI: A new convenient selective alkylation of heteroaromatic bases." Tetrahedron. Link

-

Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

-

Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry. Link

Sources

role of nitro group in quinoline chemistry

An In-depth Technical Guide on the Role of the Nitro Group in Quinoline Chemistry

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its properties and reactivity are profoundly influenced by its substituents. Among these, the nitro (–NO₂) group holds a preeminent position due to its powerful and multifaceted electronic effects. This guide provides a detailed exploration of the nitro group's role in quinoline chemistry, elucidating its impact on the molecule's physicochemical properties, chemical reactivity, and biological function. We will dissect the underlying electronic principles, detail synthetic methodologies, and explore the translation of these chemical properties into practical applications, particularly in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this simple functional group can be leveraged to modulate and control the chemical and biological profile of the quinoline nucleus.

The Nitro Group as a Powerful Modulator of Electronic Properties

The chemical behavior of a nitro-substituted quinoline is fundamentally dictated by the strong electron-withdrawing nature of the nitro group. This influence is exerted through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the –NO₂ group pulls electron density away from the quinoline ring through the sigma (σ) bond framework.[1]

-

Resonance Effect (-M or -R): The nitro group can delocalize π-electrons from the aromatic ring onto its oxygen atoms, as depicted in its resonance structures. This effect creates regions of significant positive charge (electron deficiency) within the ring, particularly at the ortho and para positions relative to the nitro group.[1]

This potent electron-withdrawing character deactivates the entire aromatic system, making the quinoline ring less susceptible to attack by electrophiles but, crucially, activating it towards attack by nucleophiles.[2]

Physicochemical and Spectroscopic Consequences

The introduction of a nitro group significantly alters the physicochemical properties of the quinoline molecule. This is reflected in its spectroscopic data, which provides a direct window into the electronic environment of the ring.

| Property | Observation and Rationale |

| ¹H NMR | Protons on the nitro-substituted ring experience a significant downfield shift (to higher ppm values). This is a direct consequence of the deshielding effect caused by the reduced electron density around them.[3][4] |

| ¹³C NMR | Carbon atoms attached to or located ortho/para to the nitro group are also shifted downfield, indicating their electron-deficient nature.[3][4] |

| IR Spectroscopy | The IR spectrum provides a definitive signature for the nitro group, with strong, characteristic asymmetric and symmetric stretching bands typically appearing around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[3] |

| Acidity/Basicity | The electron-withdrawing nitro group decreases the basicity of the quinoline nitrogen. By pulling electron density from the ring, it reduces the ability of the nitrogen's lone pair to accept a proton. |

| Dipole Moment | The significant charge separation induced by the nitro group results in a large molecular dipole moment. |

Impact on Chemical Reactivity and Synthetic Strategy

The electronic perturbation caused by the nitro group fundamentally alters the reactivity of the quinoline ring, creating both challenges and opportunities in chemical synthesis.

Electrophilic Aromatic Substitution (EAS)

The strong deactivation of the aromatic system by the nitro group makes electrophilic aromatic substitution significantly more difficult compared to unsubstituted quinoline.[2] Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh conditions, if they proceed at all.[5][6][7]

A critical consideration is the nitration of quinoline itself. The reaction, typically carried out with a mixture of nitric and sulfuric acids, does not proceed on the neutral quinoline molecule. Instead, the basic ring nitrogen is protonated under the strongly acidic conditions, forming the quinolinium ion .[8] This positive charge further deactivates the pyridine ring, directing the electrophilic attack of the nitronium ion (NO₂⁺) to the less deactivated benzene ring.[8][9] The result is a mixture of 5-nitroquinoline and 8-nitroquinoline , as these positions are least deactivated in the quinolinium cation.[8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]